B1579452 (2s,3s)-3-Methylglutamic acid

(2s,3s)-3-Methylglutamic acid

Cat. No.: B1579452
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Non-Proteinogenic Amino Acid

(2S,3S)-3-Methylglutamic acid is classified as a non-proteinogenic amino acid. ontosight.aiontosight.ai Unlike the 22 proteinogenic amino acids, which are encoded by the standard genetic code and are the fundamental building blocks of proteins, non-proteinogenic amino acids are not directly incorporated into proteins during translation. wikipedia.org These unique amino acids can be synthesized by organisms or created in a laboratory. wikipedia.org They play diverse and significant roles in biological systems, acting as intermediates in metabolic pathways, neurotransmitters, and toxins. wikipedia.org The defining characteristic of this compound is the addition of a methyl group to the third carbon of the glutamate (B1630785) backbone, a modification that significantly influences its chemical and biological properties. ontosight.ai

Significance in Biochemical, Pharmacological, and Medicinal Chemistry Research

The distinct structure of this compound makes it a valuable compound in several areas of scientific research. ontosight.ai In biochemistry, it is studied for its potential roles in metabolic processes and as a precursor for other biologically active molecules. ontosight.ai Its structural similarity to glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system, makes it a subject of interest in pharmacological research, particularly in the study of neurological disorders. ontosight.aiontosight.ai Researchers are exploring how this compound interacts with glutamate receptors and transporters, which could lead to the development of new therapeutic strategies. ontosight.ai In medicinal chemistry, tailor-made amino acids like this compound are considered essential components in modern drug design. researchgate.net For instance, it has been used in the total synthesis of cytotoxic marine peptides, highlighting its potential in developing new pharmaceuticals. researchgate.netresearchgate.net

Properties

Molecular Weight

161.16

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2s,3s 3 Methylglutamic Acid

Biosynthesis in Prokaryotic Systems

The metabolic significance of the (2S,3S) stereoisomer of 3-methylglutamic acid is primarily understood through its association with the anaerobic fermentation of (2S)-Glutamic acid in specific prokaryotes.

In several anaerobic bacteria, such as those from the genus Clostridium, (2S)-Glutamic acid can be fermented to produce acetate, butyrate, carbon dioxide, and ammonia (B1221849). nih.gov This process involves a carbon skeleton rearrangement, a key step that introduces methyl-branched intermediates. ias.ac.innih.gov The pathway, known as the methylaspartate pathway, is initiated by the conversion of (2S)-Glutamic acid. nih.gov Organisms like Clostridium tetanomorphum, Clostridium cochlearium, and Clostridium saccarobutyricum utilize this specific metabolic route for glutamate (B1630785) fermentation. nih.gov While (2S,3S)-3-Methylglutamic acid itself is not a direct intermediate in this main pathway, its structure is closely related to the key players, and it has been studied as an inhibitor of the central enzyme, glutamate mutase. ias.ac.in

The inaugural and most critical step in the methylaspartate pathway is a reversible carbon skeleton rearrangement catalyzed by the enzyme glutamate mutase (EC 5.4.99.1). ias.ac.inebi.ac.uk This enzyme is dependent on adenosylcobalamin (coenzyme B12) as a cofactor. scirp.orgias.ac.innih.gov Glutamate mutase facilitates the isomerization of (S)-Glutamic acid into (2S,3S)-3-Methylaspartic acid. scirp.orgnih.gov The reaction involves the migration of a glycyl moiety from C-3 to C-4 of the glutamate backbone, with a concurrent hydrogen atom shift from C-4 to C-3. ias.ac.in The enzyme is typically composed of two different protein components, often designated E and S, which assemble with the coenzyme to form the active holoenzyme. scirp.orgnih.gov

The direct product of the glutamate mutase reaction is (2S,3S)-3-Methylaspartic acid. ias.ac.innih.govebi.ac.uk This compound, also known as L-threo-3-methylaspartate, serves as a crucial intermediate in the anaerobic degradation of glutamate. ias.ac.inwikipedia.org Following its formation, (2S,3S)-3-Methylaspartic acid is deaminated by the enzyme methylaspartate ammonia-lyase to form mesaconic acid, which is further metabolized to generate energy for the bacterium. ias.ac.innih.gov The entire conversion from (S)-glutamate to (2S,3S)-3-methylaspartate is a distinctive B12-dependent rearrangement. nih.gov

Table 1: Key Enzymes in the Prokaryotic Anaerobic Degradation of (2S)-Glutamic Acid

Enzyme NameEC NumberOrganism ExampleSubstrate(s)Product(s)Cofactor(s)
Glutamate Mutase5.4.99.1Clostridium cochlearium, C. tetanomorphum(S)-Glutamic acid(2S,3S)-3-Methylaspartic acidCoenzyme B12
Methylaspartate ammonia-lyase4.3.1.2Clostridium tetanomorphum(2S,3S)-3-Methylaspartic acidMesaconic acid, AmmoniaMg2+, K+

Context within Broader Amino Acid Metabolism Research

The study of this compound and its related isomers fits into the broader research context of non-proteinogenic amino acids and their roles in metabolism and biological activity. ontosight.ai These unusual amino acids are of significant interest because they are often key building blocks for natural products with potent pharmaceutical properties. nih.gov

As a structural analogue of glutamic acid, a primary excitatory neurotransmitter and a central molecule in nitrogen metabolism, 3-methylglutamic acid is of interest for its potential to interact with metabolic and neurological pathways. ontosight.aiontosight.ai Research into glutamic acid derivatives has shown potential in modulating glutamate neurotransmission, which is relevant to various neurological disorders. ontosight.aiontosight.ai

The elucidation of the biosynthetic pathway for (2S,3R)-3-MeGlu provides a blueprint for how organisms create specialized building blocks from common metabolic precursors. nih.gov Understanding these pathways is crucial for the field of synthetic biology and metabolic engineering. nih.govnih.gov This knowledge enables the potential for creating engineered microbes to produce modified peptides, which could lead to novel antibiotics or other therapeutics with improved efficacy or reduced toxicity. nih.gov The study of enzymes like IlvE, which show broad substrate specificity, also offers tools for the chemoenzymatic synthesis of a wide variety of glutamic acid analogues for pharmacological screening.

Enzymatic and Receptor Interactions of 2s,3s 3 Methylglutamic Acid

Enzyme Inhibition Studies

Inhibition of Glutamate (B1630785) Mutase Activity

(2S,3S)-3-Methylglutamic acid has been identified as a competitive inhibitor of glutamate mutase, an adenosylcobalamin-dependent enzyme that catalyzes the reversible rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate. nih.govebi.ac.uk This isomerization is the initial step in the anaerobic fermentation of glutamate by certain bacteria, such as Clostridium tetanomorphum and Clostridium cochlearium. ias.ac.innih.gov

ParameterValueEnzymeSubstrate/Inhibitor
Ki 1.35 mMGlutamate MutaseThis compound

Comparative Inhibitory Effects with Other Substrate Analogues

The inhibitory effect of this compound on glutamate mutase has been evaluated alongside other substrate analogues to understand the structural requirements for binding and inhibition. Both the (2S,3S) and the (2S,3R) stereoisomers of 3-methylglutamic acid function as competitive inhibitors of the enzyme, and neither serves as a substrate. ias.ac.in This suggests that while the methyl group at the 3-position is tolerated for binding, it prevents the necessary conformational changes for the catalytic rearrangement. ias.ac.in

In contrast, other analogues show different interactions. For instance, (2S,3S)-3-ethylaspartic acid was found to be a weak inhibitor, indicating that the size of the alkyl group at the 3-position influences binding affinity. ias.ac.in Other compounds that have been studied as inhibitors include (S)-2-hydroxyglutaric acid and (S)-2-thiolglutaric acid. researchgate.net The investigation of these various analogues helps to delineate the specific stereochemical and structural features that govern substrate recognition and inhibition at the active site of glutamate mutase. ias.ac.inresearchgate.net

CompoundInteraction with Glutamate MutaseKi Value
This compound Competitive Inhibitor1.35 mM ias.ac.in
(2S,3R)-3-Methylglutamic acid Competitive InhibitorClose to substrate Km ias.ac.in
(S)-Glutamic acid (Natural Substrate) Substrate-
(2S,3S)-3-Ethylaspartic acid Weak InhibitorNot specified

Receptor Agonist Properties

Activity as a Kainate Receptor Agonist (e.g., for (2S,3R)-3-Methylglutamic Acid)

While the focus of this article is this compound, its stereoisomer, (2S,3R)-3-methylglutamic acid, is noteworthy for its distinct pharmacological profile as a potent and selective agonist for kainate receptors, a subtype of ionotropic glutamate receptors. scbt.comlabroots.comguidechem.com In contrast, the (2S,3S) isomer is reported to be inactive at these receptors. researchgate.net

Kainate receptors are involved in modulating synaptic transmission throughout the central nervous system. nih.gov The selectivity of agonists is crucial for studying these receptors. For example, the compound SYM 2081, which is (2S,4R)-4-methylglutamic acid, is another potent and highly selective kainate receptor agonist. nih.govcaymanchem.com It displays a significantly higher affinity for kainate receptors over AMPA and NMDA receptors. caymanchem.comnih.gov The specific stereochemistry of these molecules, such as the (2S,3R) configuration in 3-methylglutamic acid, is critical for their potent agonist activity at kainate receptors. scbt.comresearchgate.net

CompoundReceptor TargetActivity
(2S,3R)-3-Methylglutamic acid Kainate ReceptorsPotent and Selective Agonist scbt.comlabroots.comguidechem.com
This compound Kainate ReceptorsInactive researchgate.net
SYM 2081 ((2S,4R)-4-Methylglutamic acid) Kainate ReceptorsPotent and Selective Agonist nih.govcaymanchem.com
Kainic Acid Kainate ReceptorsSelective Agonist rndsystems.comtocris.com

Modulation of Neurotransmitter Transport Systems

Inhibitory Effects on Glutamate Transport (e.g., by (2S,3R)-3-Methylglutamic Acid)

The transport of glutamate from the synaptic cleft is a critical process for terminating excitatory neurotransmission and is mediated by excitatory amino acid transporters (EAATs). researchgate.netnih.gov Research into the effects of 3-methylglutamic acid isomers on this system has revealed stereospecific activity. Specifically, the racemic mixture of threo-3-methylglutamate (T3MG), which consists of the (2S,3R) and (2R,3S) isomers, has been shown to be an inhibitor of EAAT2. researchgate.netacs.org

Further studies with enantiomerically pure isomers demonstrated that (2S,3R)-3-methylglutamic acid exhibits a significant inhibitory effect on glutamate transport. researchgate.netresearchgate.net In contrast, the erythro form, which includes the (2S,3S) isomer, was found to be inactive as a glutamate transport blocker. researchgate.net T3MG has been identified as an inhibitor of EAAT2 and EAAT4, while being a weak inhibitor of EAAT1 and EAAT3. This highlights the importance of the threo configuration for the inhibitory activity at specific glutamate transporter subtypes, with the (2S,3S) isomer lacking this effect. researchgate.net

CompoundTransporter TargetInhibitory Activity (IC50 / Ki)
(±)-threo-3-Methylglutamic acid (T3MG) EAAT2Ki = 18 µM researchgate.netacs.org, IC50 = 90 µM
EAAT4IC50 = 109 µM
EAAT1Weak inhibitor (IC50 = 1600 µM)
EAAT3Weak inhibitor (IC50 = 1080 µM)
(2S,3R)-3-Methylglutamic acid Glutamate TransportSignificant Inhibitory Effect researchgate.netresearchgate.net
This compound (erythro form) Glutamate TransportInactive researchgate.net

Interactions with Peptide Synthetases

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to synthesize a wide variety of peptide natural products. nih.govoup.com These enzymes are organized into modules, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govoup.com The specificity of each module is primarily determined by its adenylation (A) domain, which selects and activates a specific amino acid substrate. oup.comnih.gov The study of how these A-domains differentiate between various substrates, including stereoisomers of non-proteinogenic amino acids like 3-methylglutamic acid, is crucial for understanding and engineering the biosynthesis of novel peptides.

Stereoisomer Specificity of Nonribosomal Peptide Synthetase (NRPS) Domains (e.g., Module 10 A-domain for (2S,3R)-Stereoisomer)

The specificity of NRPS adenylation (A) domains for particular amino acid substrates is a key determinant in the structure of the final nonribosomal peptide product. duke.edu These domains exhibit a high degree of selectivity, not only for the amino acid side chain but also for its stereochemistry. A prominent example of this stereoisomer specificity is found in the biosynthesis of the calcium-dependent antibiotic (CDA) in Streptomyces coelicolor. nih.gov

The tenth module of the CDA peptide synthetase 3 (CdaPS3) contains an A-domain that naturally incorporates the (2S,3R)-stereoisomer of 3-methylglutamic acid ((2S,3R)-3-mGlu). nih.govsemanticscholar.org This domain also recognizes and activates glutamic acid (Glu) as a substrate. nih.gov Research into the specificity of this particular A-domain has provided valuable insights into the molecular basis of substrate recognition within NRPSs.

Site-directed mutagenesis studies have been employed to alter the substrate preference of the CdaPS3 module 10 A-domain. nih.gov By analyzing sequence alignments of A-domains that activate either glutamic acid or glutamine, researchers identified key amino acid residues likely responsible for determining specificity. nih.govsemanticscholar.org Specifically, glutamic acid-activating domains often possess a basic residue like lysine (B10760008) or histidine at certain positions, while glutamine-activating domains tend to have a glutamine residue at the same locations. semanticscholar.org

In one study, a single mutation (K278Q) in the A-domain of module 10 was sufficient to shift its preference away from its natural substrates, (2S,3R)-3-methylglutamic acid and glutamic acid, and towards the incorporation of glutamine (Gln) and (2S,3R)-3-methylglutamine (mGln). nih.govsemanticscholar.org This demonstrates the precise control exerted by the A-domain's active site architecture and highlights its stringent stereochemical preference for the (2S,3R) configuration of 3-methylglutamic acid over other potential stereoisomers like this compound.

The table below summarizes the specificity of the wild-type and a mutant version of the CdaPS3 Module 10 A-domain.

Enzyme DomainNatural Substrate(s)Engineered Substrate(s) (after K278Q mutation)
Wild-Type CdaPS3 Module 10 A-domain(2S,3R)-3-Methylglutamic acid, Glutamic acid nih.govNot Applicable
Mutant CdaPS3 Module 10 A-domain (K278Q)Reduced activity for natural substrates nih.gov(2S,3R)-3-Methylglutamine, Glutamine nih.govsemanticscholar.org

Stereochemical Considerations and Structure Activity Relationships in Research

Impact of Stereochemistry on Biological Activity and Macromolecular Interactions

The precise three-dimensional shape of a molecule is paramount for its interaction with biological macromolecules. Even subtle changes in the orientation of functional groups can dramatically alter binding affinity and biological effect. This principle is well-illustrated by the stereoisomers of 3-methylglutamic acid. While direct binding data for the (2S,3S) isomer is not extensively detailed in the available research, studies on its diastereomers provide compelling evidence for the stereoselectivity of macromolecular targets.

For instance, research on (±)-threo-3-methylglutamate (T3MG), a racemic mixture of (2S,3R)- and (2R,3S)-3-methylglutamic acid, has demonstrated its activity as an inhibitor of excitatory amino acid transporters (EAATs). T3MG shows a preference for inhibiting the EAAT2 and EAAT4 subtypes over EAAT1 and EAAT3. This selectivity underscores that the specific arrangement of the methyl and carboxyl groups in the threo configuration is crucial for recognition and binding to the transporter proteins. Although this data does not directly describe the (2S,3S) or erythro isomer, it exemplifies how the stereochemical configuration of 3-methylglutamic acid dictates its interaction with specific protein targets. The subtle difference in the spatial position of the methyl group between the threo and erythro diastereomers is sufficient to alter their affinity for these transporters.

Comparative Studies of (2S,3S) and (2S,3R) Diastereoisomers in Biological Systems

Direct comparative studies of the (2S,3S) and (2S,3R) diastereomers of 3-methylglutamic acid have revealed significant differences in their biological recognition and activity. A key example is found in the biosynthesis of certain nonribosomal peptide antibiotics. In the production of calcium-dependent antibiotics (CDA), the peptide synthetase enzyme exhibits a high degree of stereospecificity. nih.gov Feeding studies have shown that the incorporation of a 3-methylglutamate residue into the peptide backbone can be re-established in a mutant strain by supplying (2S,3R)-3-methylglutamic acid, but not (2S,3S)-3-methylglutamic acid. nih.gov This demonstrates that the enzymatic machinery responsible for incorporating this amino acid can distinguish between the two diastereomers, selectively recognizing the (2S,3R) configuration.

While not a direct comparison of 3-methylglutamic acid, studies on the enantiomers of 2-methylglutamate also highlight the profound impact of stereochemistry on biological processing. (S)-2-methylglutamate is efficiently transported into the brain and synaptosomes, whereas the (R)-enantiomer is transported less efficiently and is not released by membrane depolarization. nih.gov Furthermore, only the (S)-enantiomer is converted to (S)-2-methylglutamine in the brain. nih.gov This differential handling of stereoisomers by transporters and enzymes in the central nervous system provides a strong parallel for the likely distinct biological fates of the (2S,3S) and (2S,3R) diastereomers of 3-methylglutamic acid.

Diastereomer Comparison in Biological Systems
Biological System Observation
CDA Peptide BiosynthesisThe peptide synthetase specifically incorporates the (2S,3R) isomer. nih.gov
Brain Transport (of 2-methylglutamate)The (S)-enantiomer is more efficiently transported than the (R)-enantiomer. nih.gov
Brain Metabolism (of 2-methylglutamate)Only the (S)-enantiomer is converted to its corresponding glutamine derivative. nih.gov

Significance of 3-Methylglutamic Acid Configuration in Natural Product Bioactivity

The specific stereochemistry of 3-methylglutamic acid is not only important for its incorporation into natural products but is also critical for the ultimate biological activity of these molecules. The lipopeptide antibiotic daptomycin (B549167), which is highly effective against Gram-positive pathogens, contains a (2S,3R)-3-methylglutamic acid residue. nih.govresearchgate.net The presence of this specific stereoisomer has been shown to be important for its antibacterial activity. nih.gov

To investigate the structure-activity relationship, analogues of daptomycin have been synthesized with modifications at this position. Replacement of (2S,3R)-3-methylglutamic acid with other amino acids, including its (2R,3R) stereoisomer, resulted in a loss of antibacterial activity. researchgate.net This underscores the critical role of the precise (2S,3R) configuration for the therapeutic effect of daptomycin, likely by ensuring the correct conformation of the peptide for its interaction with bacterial cell membranes. The (2S,3S) isomer, being the other diastereomer, would be expected to similarly disrupt the necessary conformation for bioactivity.

Conformational Analysis of Constrained Peptides Incorporating 3-Methylglutamic Acid

The primary methods for the conformational analysis of peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. uzh.chias.ac.in NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) data, can provide information about the distances between protons in a peptide, allowing for the determination of its solution-phase conformation. uzh.chutexas.edu X-ray crystallography, on the other hand, provides a high-resolution snapshot of the peptide's conformation in the solid state. ias.ac.in

Advanced Synthetic Methodologies for 2s,3s 3 Methylglutamic Acid and Its Analogues

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. Several strategies employing chiral auxiliaries have been successfully applied to the synthesis of 3-methylglutamic acid stereoisomers.

Arndt-Eistert Homologation of Stereoisomeric Methylaspartic Acid Precursors

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org This process involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water, yields the homologated carboxylic acid. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Table 1: Arndt-Eistert Homologation for 3-Methylglutamic Acid Synthesis

Starting Material Stereochemistry Product Stereochemistry Key Transformation Stereochemical Outcome

Conjugate Addition Strategies Utilizing Chiral Bis-Lactim Ethers

The Schöllkopf bis-lactim ether methodology is a robust and widely used method for the asymmetric synthesis of α-amino acids. drugfuture.comwikipedia.org This strategy utilizes a chiral auxiliary, typically derived from the dipeptide of glycine (B1666218) and valine, to create a chiral glycine enolate equivalent. wikipedia.orgsci-hub.ru The steric bulk of the valine side-chain effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. wikipedia.org

This methodology has been successfully applied to the synthesis of (2S,3S)-3-methylglutamic acid through a conjugate addition reaction. rsc.org The lithiated anion of the bis-lactim ether of cyclo-(R-Val-Gly) is reacted with a suitable Michael acceptor. The choice of the geometry of the butenoate ester is crucial for controlling the stereochemistry of the final product. The reaction with isopentyl (Z)-butenoate leads to the desired this compound with high diastereoselectivity. rsc.orgresearchgate.net Following the conjugate addition, acidic hydrolysis cleaves the auxiliary and hydrolyzes the ester groups to yield the final amino acid. rsc.orgwikipedia.org

Table 2: Synthesis of this compound via Chiral Bis-Lactim Ether

Chiral Auxiliary Michael Acceptor Key Reaction Product Diastereoselectivity

Michael Addition Reactions with Chiral Glycine Schiff Base Complexes

Another powerful method for asymmetric amino acid synthesis involves the Michael addition of chiral nickel(II) complexes of glycine Schiff bases. researchgate.netnih.govnih.gov These complexes serve as chiral nucleophilic glycine equivalents, where the metal complex and the chiral ligand control the stereochemical outcome of the reaction. nih.gov

This approach has been utilized for the synthesis of derivatives of (2S,3S)-3-methylglutamine, demonstrating its applicability for establishing the correct stereochemistry for this compound. researchgate.netresearchgate.net The reaction involves the addition of the chiral Ni(II) complex to an appropriate Michael acceptor. The stereoselectivity of the addition is typically high, dictated by the chiral environment created by the Schiff base ligand and the metal center. nih.gov After the reaction, the complex is disassembled to release the desired β-substituted amino acid derivative. researchgate.net This methodology offers a versatile route to a variety of structurally diverse amino acids. researchgate.net

Enantioselective Synthesis from Precursors

An alternative to chiral auxiliary-based methods is the use of enantiomerically pure starting materials, or chiral precursors, where the stereochemistry is already established. Subsequent reactions are then designed to be highly diastereoselective, building upon the existing stereocenter.

Routes from Fmoc-Protected Garner's Aldehyde and Enolate Derivatives

Garner's aldehyde, a chiral oxazolidine (B1195125) derived from D-serine, is a versatile building block in asymmetric synthesis. A multi-step, enantioselective synthesis has been developed for (2S,3R)-3-alkylglutamates starting from Fmoc-protected Garner's aldehyde. researchgate.netproquest.com While this specific route yields the (2S,3R) isomer, the methodology highlights the utility of Garner's aldehyde derivatives in this context.

The synthesis begins with a Horner-Wadsworth-Emmons reaction on the Fmoc-protected Garner's aldehyde to generate the corresponding α,β-unsaturated ester, referred to as Fmoc Garner's enoate, in high yield. researchgate.netproquest.comfao.org This enoate then serves as the substrate for a key diastereoselective 1,4-addition reaction. The established stereocenter within the Garner's aldehyde derivative directs the incoming nucleophile, leading to the creation of the second stereocenter with high selectivity. researchgate.net The resulting product can then be converted in two further steps to the target Fmoc-protected (2S,3R)-3-alkylglutamate. researchgate.netproquest.com

Diastereoselective 1,4-Addition Reactions of Organocuprates

The key stereochemistry-determining step in the synthesis starting from Garner's aldehyde is the diastereoselective 1,4-addition (or conjugate addition) of an organocuprate reagent to the Fmoc Garner's enoate. researchgate.netproquest.combeilstein-journals.org Organocuprates, also known as Gilman reagents, are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org

In the synthesis of 3-methylglutamate derivatives, lithium dialkylcuprates are employed. researchgate.net The 1,4-addition of lithium dimethylcuprate (Me₂CuLi) to the Fmoc Garner's enoate was found to be highly diastereoselective, typically exceeding a 20:1 ratio in favor of the desired diastereomer for the (2S,3R) synthesis. researchgate.netproquest.com Optimization of the reaction conditions was crucial to address issues of decomposition that were observed under previously reported conditions for similar substrates with different protecting groups. researchgate.netproquest.com This highly selective C-C bond formation establishes the C3 stereocenter relative to the C2 stereocenter derived from serine.

Table 3: Diastereoselective 1,4-Addition for 3-Alkylglutamate Synthesis

Substrate Reagent Key Reaction Diastereomeric Ratio (dr)

Synthesis of Glutamine Derivatives Incorporating the (2S,3S)-3-Methyl Moiety

The incorporation of the this compound moiety into peptides often requires its conversion into an appropriately protected glutamine derivative suitable for solid-phase peptide synthesis (SPPS). A key challenge is the stereoselective construction of the molecule with the desired (2S,3S) configuration.

A practical asymmetric synthesis has been developed for (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, a derivative prepared for Fmoc-SPPS. This method utilizes a Michael addition reaction involving a Ni(II) complex of a chiral glycine-Schiff base. This approach ensures high stereochemical control at both the α- and β-carbon centers. The glycine Ni(II) complex is reacted with a suitable Michael acceptor, leading to the formation of the desired 3-methylglutamine precursor. The resulting intermediate is then further processed through several steps to yield the final, properly protected glutamine derivative ready for use in peptide synthesis. This methodology is particularly valuable as it provides access to a key structural component of cytotoxic marine peptides like callipeltin O and Q. researchgate.netnih.gov

Table 1: Asymmetric Synthesis of (2S,3S)-3-Me-Glutamine Derivative

Step Reaction Type Key Reagents Purpose Stereochemical Control
1 Michael Addition Ni(II) complex of chiral Gly-Schiff base, Michael acceptor Forms the C-C bond and sets the (2S,3S) stereochemistry High diastereoselectivity from the chiral auxiliary
2 Hydrolysis & Purification Acid hydrolysis Removes the chiral auxiliary and metal complex Configuration is retained
3 Protection Fmoc-OSu, Xanthanol Installs protecting groups for solid-phase peptide synthesis N/A

Chemo-Enzymatic Approaches to Stereospecific Synthesis

Chemo-enzymatic synthesis combines the efficiency of enzymatic catalysis with the versatility of chemical reactions to achieve high stereoselectivity. While enzymes are widely used for the synthesis of chiral molecules, including amino acids, specific chemo-enzymatic routes for the direct production of this compound are not extensively documented in the surveyed literature.

However, related strategies highlight the potential of this approach. For instance, enzymes like lipases are used in key steps such as Baeyer-Villiger oxidations to create chiral precursors from renewable starting materials. nih.gov Such enzymatic steps can establish critical stereocenters early in a synthetic sequence, which are then elaborated through chemical reactions. For example, a greener synthetic method for chiral epoxides, which are classical precursors derived from glutamic acid, has been developed using a lipase-mediated enzymatic Baeyer-Villiger oxidation. nih.gov While not a direct synthesis of the target compound, this demonstrates the principle of using enzymes to create chiral building blocks that could potentially be used in a synthetic route to this compound. Further research is needed to develop specific enzymes or chemo-enzymatic cascades that can directly synthesize this particular stereoisomer with high efficiency and selectivity.

Development of Novel Synthetic Routes for Research Applications

The demand for stereochemically pure non-proteinogenic amino acids for research, particularly in medicinal chemistry and peptide design, drives the development of novel synthetic routes. These methods often focus on achieving high diastereoselectivity and providing access to analogues for structure-activity relationship studies.

One effective route to this compound involves the conjugate addition of a lithiated anion of a bis-lactim ether derived from cyclo-(R-Val-Gly) to isopentyl (Z)-butenoate. This reaction proceeds with high diastereoselectivity, establishing the desired (2S,3S) stereochemistry. researchgate.net This method represents a powerful application of chiral auxiliaries in asymmetric synthesis to control the formation of multiple stereocenters.

Another innovative strategy has been developed for the asymmetric synthesis of related 3-aroyl pyroglutamic acid derivatives, which share the substituted five-membered lactam core. This methodology employs a highly diastereoselective tandem aza-Michael addition followed by a crystallization-induced diastereomer transformation (CIDT). mdpi.com The initial aza-Michael addition sets the stereochemistry, and the CIDT process allows for the equilibration of stereoisomers in solution while a single, less soluble isomer crystallizes, thereby driving the reaction towards a single diastereomer with high purity. mdpi.com This is followed by N-chloroacetylation and a base-catalyzed 5-exo-tet cyclization to form the pyroglutamate (B8496135) ring. mdpi.com Such advanced strategies showcase the ongoing efforts to create efficient and highly selective pathways to complex glutamic acid analogues for various research applications. mdpi.com

Table 2: Overview of Novel Synthetic Routes

Method Key Reaction Starting Materials Key Features Target Compound/Analogue
Conjugate Addition researchgate.net Michael-type conjugate addition Bis-lactim ether of cyclo-(R-Val-Gly), isopentyl (Z)-butenoate High diastereoselectivity; use of a chiral auxiliary. This compound
Aza-Michael Addition / CIDT mdpi.com Tandem aza-Michael addition and crystallization-induced diastereomer transformation Chiral amine, aroyl acrylic acids High diastereoselectivity through crystallization; forms pyroglutamate core. 3-Aroyl pyroglutamic acid amides

Analytical Techniques for Research Characterization of 2s,3s 3 Methylglutamic Acid

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure of (2S,3S)-3-methylglutamic acid and verifying the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H-NMR spectroscopy is used to confirm the presence and connectivity of hydrogen atoms (protons) in the molecule.

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound in D₂O This table is predictive and based on the analysis of the parent compound, glutamic acid, and general chemical shift principles. oregonstate.edupdx.eduillinois.edu

ProtonPredicted Chemical Shift (ppm)Expected Multiplicity
H-2 (α-proton)~3.7Doublet
H-3 (β-proton)~2.5Multiplet
H-4 (γ-protons)~2.1Multiplet
CH₃ (Methyl protons)~1.0Doublet

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (molecular weight: 161.16 g/mol ), MS is used to confirm its identity and can provide structural information through fragmentation analysis. chemguide.co.uk

In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is first ionized, typically by protonation to form the [M+H]⁺ ion (m/z ≈ 162.1). nih.gov By inducing fragmentation of this molecular ion (tandem MS or MS/MS), a characteristic pattern of product ions is generated. For amino acids, common fragmentation pathways include the neutral loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govlibretexts.org The fragmentation of protonated glutamic acid, for instance, is characterized by the loss of H₂O and the subsequent loss of CO. nih.govresearchgate.net This information allows for the confident identification of the compound in complex biological samples.

Table 2: Predicted Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺) This table is predictive and based on common fragmentation patterns of amino acids. nih.govlibretexts.org

Precursor Ion (m/z)FragmentPredicted Product Ion (m/z)
162.1[M+H - H₂O]⁺144.1
[M+H - (H₂O + CO)]⁺116.1
[M+H - COOH]⁺117.1

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating this compound from complex mixtures and, crucially, from its other stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the four stereoisomers of 3-methylglutamic acid: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Due to their identical mass and similar chemical properties, separating these stereoisomers requires specialized chiral stationary phases (CSPs). nih.govnih.gov

The direct analysis of underivatized amino acid enantiomers can be achieved using CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T columns). sigmaaldrich.com These columns possess ionic groups compatible with the polar, zwitterionic nature of amino acids and can operate in aqueous mobile phases. sigmaaldrich.comsigmaaldrich.com Another effective approach utilizes crown-ether based CSPs (e.g., ChiroSil®), which have demonstrated excellent performance in resolving D- and L-isomers of amino acids like glutamic acid. chromatographyonline.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the stationary phase. By comparing the retention time of an unknown sample to that of synthetic standards for each stereoisomer, the precise configuration can be determined. nih.govnih.gov

Table 3: Exemplary HPLC Systems for Chiral Amino Acid Separation This table provides examples of column types and conditions generally used for separating amino acid stereoisomers. sigmaaldrich.comchromatographyonline.com

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhasePrinciple
Macrocyclic GlycopeptideAstec CHIROBIOTIC® TMethanol/Water with acid/base modifierMultiple chiral recognition interactions (ionic, hydrogen bonding)
Crown EtherChiroSil® SCA(-)Methanol/Water with perchloric acidComplexation with the primary amine group

Biochemical Assay Methods for Functional Studies

Biochemical assays are critical for understanding the biological role and stereospecificity of this compound in enzymatic reactions and transport processes.

Research into the biosynthesis of nonribosomal lipopeptide antibiotics like daptomycin (B549167) has employed feeding studies to probe the function of 3-methylglutamic acid isomers. nih.gov In one key study, a mutant strain of Streptomyces coelicolor that could not produce 3-methylglutamate was used. The production of the final antibiotic could be restored by feeding the culture with synthetic (2S,3R)-3-methylglutamic acid, but not with the (2S,3S) isomer. nih.gov This demonstrates the high stereospecificity of the peptide synthetase enzyme, which exclusively recognizes the (2S,3R) configuration for incorporation. nih.gov

Furthermore, the related compound threo-3-methylglutamate (T3MG), which is a mixture of (2S,3S) and (2R,3R) isomers, has been characterized pharmacologically. nih.gov Its function was tested using assays for excitatory amino acid transporters (EAATs). These assays included:

Radiolabeled Substrate Uptake: The ability of T3MG to inhibit the uptake of a radiolabeled substrate (D-[³H]-aspartate) was measured in synaptosomes prepared from rat brain tissue. T3MG was found to be an effective inhibitor of the EAAT2 and EAAT4 transporter subtypes. nih.gov

Electrophysiological Recordings: The effect of T3MG was tested on different EAAT subtypes expressed in Xenopus oocytes. T3MG induced substrate-like electrical currents in oocytes expressing EAAT4, indicating it can be transported by this subtype, but not by EAAT2, where it acts only as a blocker. nih.gov

These functional assays are essential for determining how specific stereoisomers like this compound interact with biological systems, revealing the strict structural requirements of enzymes and transporters.

Role in Natural Product Biosynthesis and Biological Processes

Incorporation into Nonribosomal Lipopeptides

Nonribosomal lipopeptides are a class of secondary metabolites produced by microorganisms, often exhibiting potent biological activities. These molecules are assembled by large enzyme complexes called nonribosomal peptide synthetases (NRPSs), not by the ribosome. mdpi.com (2s,3s)-3-Methylglutamic acid is a key building block in several of these compounds.

The Calcium-Dependent Antibiotics (CDAs) are a group of acidic lipopeptide antimicrobials produced by the soil bacterium Streptomyces coelicolor. iupac.orgsecondarymetabolites.org These compounds require calcium ions for their antibacterial activity. iupac.org Structural analysis has confirmed that the (2S,3R) stereoisomer of 3-methylglutamic acid is a component of the CDA peptide structure. nih.gov

The biosynthesis of this specific residue is a multi-step process. It begins with the methylation of alpha-ketoglutarate (B1197944) to form (3R)-methyl-2-oxoglutarate, a reaction catalyzed by the methyltransferase enzyme GlmT. nih.gov This intermediate is then transaminated to produce (2S,3R)-3-methylglutamic acid. nih.gov The NRPS machinery responsible for assembling the CDA then specifically recognizes and incorporates this (2S,3R) stereoisomer into the growing peptide chain. nih.gov This specificity is highlighted by experiments where mutant strains of S. coelicolor, unable to produce their own (2S,3R)-3-methylglutamic acid, could have CDA production restored by feeding them the synthetic (2S,3R)-3-MeGlu, but not the (2S,3S) form. nih.gov This demonstrates the precise structural requirement for this specific isomer in the architecture of CDAs. Furthermore, this pathway can be leveraged through precursor-directed biosynthesis, where synthetic analogues of glutamate (B1630785) are fed to mutant bacterial strains to create novel lipopeptides with modified residues. rsc.orgmanchester.ac.uk

Daptomycin (B549167) is a clinically important cyclic lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netdrugbank.com Its structure consists of a 13-amino acid core, which includes three non-proteinogenic amino acids, one of which is (2S,3R)-3-methylglutamic acid (often abbreviated as 3-mGlu or MeGlu) at position 12. drugbank.comnih.govcdnsciencepub.com

The presence of (2S,3R)-3-methylglutamic acid is crucial for the potent antibacterial activity of daptomycin. researchgate.netnih.govnih.gov Structure-activity relationship studies have shown that both the methyl group and the carboxylate group of this residue are essential for its function. nih.gov Replacing (2S,3R)-3-methylglutamic acid with other amino acids, even closely related ones, leads to a significant reduction or complete loss of antibacterial activity. researchgate.netnih.gov For instance, substituting it with glutamic acid (Glu) results in an eight-fold increase in the minimal inhibitory concentration (MIC), indicating a substantial decrease in potency. nih.gov Similarly, analogues where the (2S,3R) isomer was replaced with other stereoisomers like (2R,3R)‐3‐methylglutamic acid or (2S,4S)‐4‐methylglutamic acid were found to be inactive. researchgate.net

Table 1: Impact of Substitutions at Position 12 on Daptomycin Activity
Original Residue (Position 12)Substituted ResidueEffect on Antibacterial ActivityReference
(2S,3R)-3-Methylglutamic acidGlutamic acid (Glu)8-fold decrease in activity (increase in MIC) nih.gov
(2S,3R)-3-Methylglutamic acid(2R,3R)‐3‐Methylglutamic acidInactive researchgate.net
(2S,3R)-3-Methylglutamic acid(2S,4S)‐4‐Methylglutamic acidInactive researchgate.net
(2S,3R)-3-Methylglutamic acid(2S, 3R) Methyl glutamine (mGln)Reduced activity nih.gov
(2S,3R)-3-Methylglutamic acid(2S, 3R) Ethyl glutamic acid (eGlu)Reduced activity nih.gov

Participation in Microbial Metabolic Pathways

Beyond its role as a structural component of antibiotics, 3-methylglutamic acid is connected to fundamental metabolic pathways in bacteria.

The biosynthesis of (2S,3R)-3-methylglutamic acid is directly linked to central carbon metabolism, specifically the pathways involving glutamate. nih.gov As established in the biosynthesis of CDAs, the process starts with alpha-ketoglutarate, a key intermediate in the citric acid cycle and a central hub for amino acid metabolism. nih.gov The enzymatic methylation of alpha-ketoglutarate and subsequent transamination to yield (2S,3R)-3-methylglutamic acid represents a specialized branch of glutamate metabolism. nih.gov While amino acid catabolism is a known source of propionate (B1217596) in metabolic disorders, the direct pathway from propionate to 3-methylglutamic acid is less defined in this context. nih.gov The primary established route involves the modification of a glutamate precursor. nih.gov

(2S,3R)-3-Methylglutamic acid itself is a derivative of alpha-ketoglutarate. nih.gov The biosynthetic pathway that produces it serves as a feeder route, supplying this specialized building block for incorporation into larger, biologically active molecules like the CDA lipopeptides. iupac.orgnih.gov The enzymatic machinery that creates (2S,3R)-3-methylglutamic acid is essential for the production of the final natural product. Disruption of this pathway, for example, by deleting the glmT methyltransferase gene, abolishes the incorporation of the methylated residue, leading to the production of a variant lipopeptide containing only glutamate. nih.gov This highlights its critical role as a direct precursor for the assembly of these complex antibiotics.

Biological Significance as a Non-Proteinogenic Amino Acid

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. mdpi.com They are often found as secondary metabolites in plants, fungi, and bacteria, where they serve diverse and important biological functions. nih.govwiley-vch.de These functions can include roles as metabolic intermediates, components of toxins or antibiotics, and signaling molecules. mdpi.com

Future Research Directions and Applications in Basic Science

Elucidating Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic origins of (2S,3S)-3-Methylglutamic acid remain largely enigmatic, in contrast to its diastereomer, (2S,3R)-3-Methylglutamic acid. The biosynthesis of the (2S,3R) isomer, a component of nonribosomal lipopeptide antibiotics like daptomycin (B549167), has been elucidated. nih.govnih.gov This pathway involves the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate by the enzyme GlmT, followed by transamination. nih.govnih.gov Notably, the peptide synthetase in this pathway is specific for the (2S,3R)-stereoisomer, and feeding with synthetic this compound does not result in its incorporation into the final product. nih.gov

This stereospecificity suggests that the biosynthesis of this compound, if it occurs naturally in significant quantities, likely proceeds through a distinct and currently undiscovered pathway. Future research should focus on identifying novel methyltransferases or other enzymes capable of producing the (3S)-methylated intermediate required for the synthesis of the (2S,3S) isomer. Genome mining of organisms that may produce metabolites containing this specific stereoisomer could reveal novel biosynthetic gene clusters. The exploration of alternative biosynthetic strategies, such as the modification of a glutamate (B1630785) residue already incorporated into a peptide or protein, could also yield new insights.

Investigating Novel Enzymatic Mechanisms Involving this compound

The unique stereochemistry of this compound makes it a valuable tool for probing the mechanisms of enzymes that interact with glutamate and related metabolites. A compelling area of investigation is the study of enzymes that can catalyze transformations of this specific isomer. For instance, the B12-dependent enzyme glutamate mutase catalyzes the interconversion of (S)-glutamate and (2S,3S)-3-methylaspartate, a compound structurally very similar to this compound. nih.gov This carbon-skeleton rearrangement is a fascinating example of a complex enzymatic reaction. nih.gov Investigating whether a similar mutase or other novel enzymes can act on this compound could reveal new catalytic mechanisms and biological pathways.

Furthermore, studying the interaction of this compound with known glutamate-metabolizing enzymes could provide valuable information about their active site stereoselectivity and catalytic mechanisms. Such studies could identify enzymes that are inhibited by or can utilize this specific isomer, potentially uncovering new regulatory roles or metabolic fates.

Rational Design of Stereoisomer-Specific Probes for Biological Systems

The development of molecular probes that can specifically recognize and report on the presence and concentration of this compound in biological systems is a critical next step in understanding its function. The principles of rational design, which have been successfully applied to create ligands for glutamate receptors and other biological targets, can be employed to develop such probes. nih.gov These probes could be fluorescently labeled molecules, affinity chromatography resins, or antibodies that can distinguish this compound from its other stereoisomers and from glutamate itself.

The design of these probes would require a detailed understanding of the subtle structural differences between the stereoisomers of 3-methylglutamic acid. Computational modeling and combinatorial chemistry approaches could be used to design and synthesize candidate probes with high affinity and selectivity. Once developed, these stereoisomer-specific probes would be invaluable for a range of applications, including:

Quantifying the levels of this compound in cells and tissues.

Visualizing its subcellular localization.

Identifying its binding partners and downstream effectors.

Advancements in Asymmetric Synthesis for Access to Rare Analogues

The ability to synthesize this compound and its rare analogues with high stereochemical purity is essential for all aspects of its study. Fortunately, significant progress has been made in the asymmetric synthesis of this compound and its derivatives. One successful approach involves the Michael addition reaction of a chiral glycine (B1666218) Ni(II) complex with a suitable Michael acceptor. researchgate.netresearchgate.net This method has been used to prepare (2S,3S)-3-methylglutamine, a component of cytotoxic marine peptides. researchgate.net Other synthetic strategies have also been developed, providing access to various stereoisomers of 3-substituted glutamic acid derivatives. mdpi.combeilstein-journals.org

Future advancements in asymmetric synthesis will likely focus on developing more efficient, scalable, and versatile routes to this compound and a wider range of its analogues. nih.govwhiterose.ac.uk This will enable the synthesis of derivatives with different functional groups, which can be used to probe structure-activity relationships and to develop more sophisticated biological tools. The availability of a diverse library of rare analogues will be crucial for systematically exploring the biological functions of this intriguing molecule.

Synthetic Method Key Features Stereoisomer Obtained
Michael addition with chiral Ni(II) complexHigh diastereoselectivity(2S,3S)
Tandem aza-Michael addition and crystallization-induced diastereomer transformationEffective for 3-aroyl pyroglutamic acid derivatives(S,S) configuration at newly formed stereocenters
From (R)-Garner's aldehydeMulti-step synthesis(2S,3S) and (2S,3R)

Exploring Roles in Cellular Signaling Pathways and Metabolic Regulation

The structural similarity of this compound to L-glutamic acid, a major excitatory neurotransmitter and a central molecule in metabolism, strongly suggests that it may have roles in cellular signaling and metabolic regulation. nih.govagriculturejournals.cz While direct evidence for the signaling roles of this compound is currently limited, studies on closely related compounds provide intriguing clues. For example, the enantiomers of 2-methylglutamate have been shown to selectively impact brain metabolism and behavior in mice, highlighting the importance of stereochemistry in the biological activity of glutamate analogues. researchgate.net

Q & A

Q. What are the established synthetic routes for (2S,3S)-3-Methylglutamic acid in laboratory settings?

this compound is synthesized via stereoselective methods starting from pyroglutamic acid derivatives. For example, Hartzoulakis and Gani (1994) developed a route using chiral auxiliaries to control stereochemistry, achieving enantiomeric excess through asymmetric alkylation of Garner’s aldehyde intermediates . Herdeis and Kelm (2003) further optimized this by employing OBO ester derivatives to enhance stereochemical fidelity during alkylation and hydrolysis steps . Key steps include protecting group strategies, resolution of intermediates via chromatography, and final deprotection to yield the target compound.

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers and confirming stereochemical purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is used to verify structural assignments (e.g., methyl group integration at C3 and coupling constants for stereochemical confirmation) . Mass spectrometry (MS) provides molecular weight validation, while polarimetry or circular dichroism (CD) can assess optical activity .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or moisture absorption . Avoid exposure to strong acids/bases, as the α-amino and carboxyl groups may undergo undesired reactions. Stability tests under varying pH and temperature conditions are recommended for long-term studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3S vs. 2R,3R) impact the biological activity of 3-Methylglutamic acid derivatives?

Stereochemistry significantly influences receptor binding and metabolic pathways. For instance, the (2S,3R)-isomer (NCI-41356) inhibits HSPB5, a chaperone protein implicated in lung fibrosis, by disrupting protein-protein interactions, while the (2S,3S)-isomer shows no activity in this context . Computational docking studies and competitive binding assays (e.g., surface plasmon resonance) are used to map stereospecific interactions .

Q. What strategies resolve contradictions in stereochemical assignment during synthetic optimization?

X-ray crystallography of crystalline intermediates or final products provides definitive stereochemical proof . Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can distinguish diastereomers by analyzing spatial proximity of protons . For ambiguous cases, enzymatic resolution using stereospecific hydrolases or derivatization with chiral reagents (e.g., Mosher’s acid) may clarify configurations .

Q. What are the challenges in scaling enantioselective synthesis of this compound for preclinical studies?

Key challenges include maintaining enantiomeric excess during large-scale reactions and minimizing racemization during workup. Continuous-flow systems and immobilized catalysts (e.g., chiral metal complexes) improve scalability . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress and stereochemical integrity in real time .

Q. How can researchers address discrepancies in reported biological data for this compound analogs?

Contradictions often arise from impurities or incomplete stereochemical characterization. Rigorous purity validation (e.g., ≥95% by HPLC) and orthogonal analytical methods (e.g., LC-MS/MS) are essential . Comparative studies using isogenically pure stereoisomers and standardized assay protocols (e.g., IC50_{50} determination under identical conditions) reduce variability .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Limited data exist on racemization under physiological conditions. Accelerated stability studies in simulated biological fluids are needed.
  • Mechanistic Studies : The role of this compound in glutamate receptor modulation (e.g., NMDA/AMPA) remains underexplored. Electrophysiological assays using neuronal cell models are recommended.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.